Dinotefuran

Catalog No.
S526230
CAS No.
165252-70-0
M.F
C7H14N4O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinotefuran

CAS Number

165252-70-0

Product Name

Dinotefuran

IUPAC Name

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N

SMILES

CN=C(NCC1CCOC1)N[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine, dinotefuran, MTI 446, MTI-446, N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1CCOC1

Isomeric SMILES

CN/C(=N/[N+](=O)[O-])/NCC1CCOC1

Description

The exact mass of the compound Dinotefuran is 202.1066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Insecticidal Activity

Dinotefuran belongs to a class of chemicals called neonicotinoids. These insecticides target the nervous system of insects. Research has shown dinotefuran to be effective against a broad spectrum of insects, including:

  • Leafhoppers Source: US EPA - Pesticides - Fact Sheet for Dinotefuran:
  • Aphids Source: US EPA - Pesticides - Fact Sheet for Dinotefuran:
  • Mosquitoes Source: Attractive Toxic Sugar Baits: Control of Mosquitoes With the Low-Risk Active Ingredient Dinotefuran and Potential Impacts on Nontarget Organisms in Morocco - NCBI:

Researchers are also investigating dinotefuran's potential for controlling emerging pests, such as the spotted lanternfly. Source: Persistence and distribution of dinotefuran in tree of heaven - PMC - NCBI:

Environmental Fate

Understanding how dinotefuran behaves in the environment is crucial for assessing its potential impact. Research on dinotefuran's environmental fate examines factors such as:

  • Persistence: How long does dinotefuran remain active in the environment? Source: Persistence and distribution of dinotefuran in tree of heaven - PMC - NCBI:
  • Breakdown: How is dinotefuran broken down in soil and water?
  • Mobility: How easily does dinotefuran move through soil and water?

This information helps scientists assess the risk of dinotefuran contaminating groundwater or harming non-target organisms.

Impact on Non-Target Organisms

Insecticides can affect not only the target pests but also beneficial insects and other organisms. Research on dinotefuran's impact on non-target organisms aims to understand:

  • Toxicity to pollinators such as bees and butterflies
  • Effects on beneficial insects that prey on pests
  • Risks to aquatic organisms

Dinotefuran is a synthetic insecticide belonging to the neonicotinoid class, specifically the nitroguanidine subclass. Developed by Mitsui Chemicals, it was registered in Japan in 2002 and has since been approved for use in various countries, including the United States. The compound is characterized as a white, odorless crystalline solid with a melting point of approximately 107.5 °C and a high solubility in water (39.83 g/L) . Its chemical structure is defined as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl) guanidine .

Dinotefuran acts as an insecticide by disrupting the insect's nervous system. It binds to nicotinic acetylcholine receptors (nAChRs), which are essential for nerve impulse transmission in insects []. This binding disrupts the normal functioning of nAChRs, leading to paralysis and eventually death of the insect [].

Dinotefuran is considered to be moderately toxic to humans and animals []. Direct contact, inhalation, or ingestion can cause skin irritation, nausea, dizziness, and other neurological effects [].

Dinotefuran acts primarily through contact and ingestion, leading to rapid cessation of feeding and eventual death of target insects. Its mechanism involves acting as an agonist at insect nicotinic acetylcholine receptors, disrupting normal neural function without inhibiting cholinesterase or interfering with sodium channels, differentiating it from traditional organophosphates and carbamates . The compound's stability allows it to maintain efficacy in various environmental conditions, including rain .

Dinotefuran exhibits a broad spectrum of insecticidal activity against numerous pests, including aphids, whiteflies, thrips, leafhoppers, and beetles. Its systemic nature allows for effective translocation within plants, enhancing its protective capabilities against sucking insects and certain chewing pests . Studies have indicated that dinotefuran can also affect non-target organisms, raising concerns about its ecological impact .

The synthesis of dinotefuran involves several steps starting from readily available precursors. While specific proprietary methods are not disclosed in detail, the general approach includes the formation of the nitroguanidine moiety followed by cyclization to introduce the furan ring. This multi-step synthesis requires careful control of reaction conditions to ensure high purity and yield .

Dinotefuran is widely utilized in agricultural settings for pest control on crops such as leafy vegetables and turf management. Additionally, it finds applications in veterinary medicine as a preventive treatment for fleas and ticks in pets, often used in combination with other insect growth regulators . Its effectiveness against invasive species like the Spotted Lanternfly has also been noted .

Research has shown that dinotefuran can interact with various biological systems beyond its intended targets. For instance, studies have explored its neurotoxic effects under stress conditions in mammals, indicating potential behavioral changes due to chronic exposure . The compound's low toxicity profile for mammals suggests that while it poses risks to insects, its effects on higher organisms require further investigation to fully understand long-term implications .

Several compounds share structural or functional similarities with dinotefuran. Here are some notable examples:

Compound NameClassKey Features
ImidaclopridNeonicotinoidWidely used; strong efficacy against sucking insects; potential for resistance development.
ClothianidinNeonicotinoidSimilar mode of action; used in agriculture; concerns over environmental impact.
AcetamipridNeonicotinoidEffective against a variety of pests; lower toxicity to beneficial insects compared to others.
ThiamethoxamNeonicotinoidBroad-spectrum activity; systemic properties; concerns regarding pollinator safety.

Uniqueness of Dinotefuran: Unlike many neonicotinoids that primarily target nicotinic acetylcholine receptors through competitive inhibition, dinotefuran binds differently, which may reduce cross-resistance issues seen with other compounds like imidacloprid . Its high systemicity and low toxicity towards non-target organisms further distinguish it from its peers.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

202.10659032 g/mol

Monoisotopic Mass

202.10659032 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1W509710WF

MeSH Pharmacological Classification

Insecticides

Dates

Modify: 2023-08-15
1: Sun X, Gong Y, Ali S, Hou M. Mechanisms of resistance to thiamethoxam and dinotefuran compared to imidacloprid in the brown planthopper: Roles of cytochrome P450 monooxygenase and a P450 gene CYP6ER1. Pestic Biochem Physiol. 2018 Sep;150:17-26. doi: 10.1016/j.pestbp.2018.06.014. Epub 2018 Jun 19. PubMed PMID: 30195383.
2: Wang Y, Han Y, Xie Y, Xu P, Li W. The metabolism distribution and effect of dinotefuran in Chinese lizards (Eremias argus). Chemosphere. 2018 Nov;211:591-599. doi: 10.1016/j.chemosphere.2018.07.181. Epub 2018 Aug 4. PubMed PMID: 30096572.
3: Chen Z, Song S, Mao L, Wei J, Li Y, Tan H, Li X. Determinations of dinotefuran and metabolite levels before and after household coffee processing in coffee beans using solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry. J Sci Food Agric. 2018 Aug 2. doi: 10.1002/jsfa.9300. [Epub ahead of print] PubMed PMID: 30073655.
4: Borges DA, Moraes PA, Cardoso JD, Oliveira PC, Yasui AM, Fernandes IMP, Lambert MM, Correia TR, Scott FB. Efficacy of a dinotefuran, pyriproxyfen and permethrin combination product against Ctenocephalides felis felis (Bouché, 1835) (Siphonaptera: Pulicidae) on artificially infested rabbits. Vet Parasitol. 2018 Aug 15;259:74-79. doi: 10.1016/j.vetpar.2018.07.006. Epub 2018 Jul 17. PubMed PMID: 30056988.
5: Cartereau A, Houchat JN, Mannai S, Varloud M, Karembé H, Graton J, Le Questel JY, Thany SH. Permethrin enhances the agonist activity of dinotefuran on insect cholinergic synaptic transmission and isolated neurons. Neurotoxicology. 2018 Jul;67:206-214. doi: 10.1016/j.neuro.2018.06.003. Epub 2018 Jun 8. PubMed PMID: 29890202.
6: Zhang Y, Wu X, Duan T, Xu J, Dong F, Liu X, Li X, Du P, Zheng Y. Ultra high performance liquid chromatography with tandem mass spectrometry method for determining dinotefuran and its main metabolites in samples of plants, animal-derived foods, soil, and water. J Sep Sci. 2018 May 15. doi: 10.1002/jssc.201701551. [Epub ahead of print] PubMed PMID: 29761641.
7: Liu T, Zhang X, Wang X, Chen D, Li Y, Wang F. Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida). Environ Pollut. 2018 Mar;234:988-996. doi: 10.1016/j.envpol.2017.12.007. Epub 2017 Dec 21. PubMed PMID: 29665639.
8: Liu T, Chen D, Li Y, Wang X, Wang F. Enantioselective Bioaccumulation and Toxicity of the Neonicotinoid Insecticide Dinotefuran in Earthworms ( Eisenia fetida). J Agric Food Chem. 2018 May 2;66(17):4531-4540. doi: 10.1021/acs.jafc.8b00285. Epub 2018 Apr 18. PubMed PMID: 29652142.
9: Watanabe M, Ueyama J, Ueno E, Ueda Y, Oda M, Umemura Y, Tanahashi T, Ikai Y, Saito I. Effects of processing and cooking on the reduction of dinotefuran concentration in Japanese rice samples. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Jul;35(7):1316-1323. doi: 10.1080/19440049.2018.1451659. Epub 2018 May 23. PubMed PMID: 29533147.
10: Takada T, Yoneda N, Hirano T, Yanai S, Yamamoto A, Mantani Y, Yokoyama T, Kitagawa H, Tabuchi Y, Hoshi N. Verification of the causal relationship between subchronic exposures to dinotefuran and depression-related phenotype in juvenile mice. J Vet Med Sci. 2018 Apr 27;80(4):720-724. doi: 10.1292/jvms.18-0022. Epub 2018 Mar 8. PubMed PMID: 29515062; PubMed Central PMCID: PMC5938206.
11: Yoneda N, Takada T, Hirano T, Yanai S, Yamamoto A, Mantani Y, Yokoyama T, Kitagawa H, Tabuchi Y, Hoshi N. Peripubertal exposure to the neonicotinoid pesticide dinotefuran affects dopaminergic neurons and causes hyperactivity in male mice. J Vet Med Sci. 2018 Apr 18;80(4):634-637. doi: 10.1292/jvms.18-0014. Epub 2018 Feb 9. PubMed PMID: 29434093; PubMed Central PMCID: PMC5938192.
12: Chen X, Liu X, Dong B, Hu J. Simultaneous determination of pyridaben, dinotefuran, DN and UF in eggplant ecosystem under open-field conditions: Dissipation behaviour and residue distribution. Chemosphere. 2018 Mar;195:245-251. doi: 10.1016/j.chemosphere.2017.12.011. Epub 2017 Dec 6. PubMed PMID: 29272793.
13: McCall JW, Hodgkins E, Varloud M, Mansour A, DiCosty U. Blocking the transmission of heartworm (Dirofilaria immitis) to mosquitoes (Aedes aegypti) by weekly exposure for one month to microfilaremic dogs treated once topically with dinotefuran-permethrin-pyriproxyfen. Parasit Vectors. 2017 Nov 9;10(Suppl 2):511. doi: 10.1186/s13071-017-2439-3. PubMed PMID: 29143651; PubMed Central PMCID: PMC5688439.
14: Silva CF, Borges KB, do Nascimento CS. Rational design of a molecularly imprinted polymer for dinotefuran: theoretical and experimental studies aimed at the development of an efficient adsorbent for microextraction by packed sorbent. Analyst. 2017 Dec 18;143(1):141-149. doi: 10.1039/c7an01324h. PubMed PMID: 29120471.
15: Yu W, Huang M, Chen J, Wu S, Zheng K, Zeng S, Zhang K, Hu D. Risk assessment and monitoring of dinotefuran and its metabolites for Chinese consumption of apples. Environ Monit Assess. 2017 Sep 26;189(10):521. doi: 10.1007/s10661-017-6239-1. PubMed PMID: 28948413.
16: Rahman MM, Abd El-Aty AM, Kabir MH, Chung HS, Lee HS, Hacımüftüoğlu F, Jeong JH, Chang BJ, Shin HC, Shim JH. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry. Food Chem. 2018 Jan 15;239:1235-1243. doi: 10.1016/j.foodchem.2017.07.073. Epub 2017 Jul 18. PubMed PMID: 28873545.
17: Crosaz O, Bonati S, Briand A, Chapelle E, Cochet-Faivre N, Ka D, Darmon-Hadjaje C, Varloud M, Guillot J. Usefulness of a topical combination of dinotefuran and pyriproxyfen for long-term control of clinical signs of allergic dermatitis in privately-owned cats in Ile-de-France region. Parasit Vectors. 2017 Aug 23;10(1):392. doi: 10.1186/s13071-017-2335-x. PubMed PMID: 28830567; PubMed Central PMCID: PMC5567644.
18: Delcombel R, Karembe H, Nare B, Burton A, Liebenberg J, Fourie J, Varloud M. Synergy between dinotefuran and fipronil against the cat flea (Ctenocephalides felis): improved onset of action and residual speed of kill in adult cats. Parasit Vectors. 2017 Jul 19;10(1):341. doi: 10.1186/s13071-017-2272-8. PubMed PMID: 28724438; PubMed Central PMCID: PMC5517796.
19: Tahir D, Davoust B, Almeras L, Berenger JM, Varloud M, Parola P. Anti-feeding and insecticidal efficacy of a topical administration of dinotefuran-pyriproxyfen-permethrin spot-on (Vectra® 3D) on mice against Stegomyia albopicta (= Aedes albopictus). Med Vet Entomol. 2017 Dec;31(4):351-357. doi: 10.1111/mve.12243. Epub 2017 Jul 17. PubMed PMID: 28714540.
20: Liu Y, Liu S, Zhang H, Gu Y, Li X, He M, Tan H. Application of the combination index (CI)-isobologram equation to research the toxicological interactions of clothianidin, thiamethoxam, and dinotefuran in honeybee, Apis mellifera. Chemosphere. 2017 Oct;184:806-811. doi: 10.1016/j.chemosphere.2017.06.045. Epub 2017 Jun 13. PubMed PMID: 28645084.

Explore Compound Types